molecular formula C21H22Cl2N4S B15098764 4-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B15098764
M. Wt: 433.4 g/mol
InChI Key: JVRAJKKUBGAXMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound that features a piperazine ring, a benzothieno pyrimidine core, and a dichlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated piperazine derivatives.

Mechanism of Action

The mechanism of action of 4-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter receptors, particularly those involved in the central nervous system . The compound may act as an agonist or antagonist, influencing the activity of these receptors and altering neuronal signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is unique due to its specific combination of a dichlorobenzyl group and a benzothieno pyrimidine core. This structure imparts distinct pharmacological properties, making it a valuable compound for drug development and research .

Properties

Molecular Formula

C21H22Cl2N4S

Molecular Weight

433.4 g/mol

IUPAC Name

4-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C21H22Cl2N4S/c22-16-6-5-14(11-17(16)23)12-26-7-9-27(10-8-26)20-19-15-3-1-2-4-18(15)28-21(19)25-13-24-20/h5-6,11,13H,1-4,7-10,12H2

InChI Key

JVRAJKKUBGAXMB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)CC5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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